molecular formula C30H32O9 B1674503 Lappaol A CAS No. 62333-08-8

Lappaol A

Cat. No.: B1674503
CAS No.: 62333-08-8
M. Wt: 536.6 g/mol
InChI Key: PYLYQTVVQXPBIJ-OUZJQUPYSA-N
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Description

4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one is a complex synthetic lignan derivative of significant interest in pharmacological and phytochemical research. This compound's intricate structure, featuring multiple methoxy and hydroxy phenyl groups linked through benzofuran and dihydrofuranone moieties, is designed to mimic and potentiate the bioactivity of naturally occurring lignans. Lignans are a class of polyphenolic compounds found in plants, widely studied for their diverse biological effects, which can include antioxidant, anti-inflammatory, and potential anticancer properties (https://pubmed.ncbi.nlm.nih.gov/12628528/). Researchers can utilize this high-purity synthetic analog to investigate specific structure-activity relationships (SAR) and elucidate its precise mechanism of action at a molecular level. Potential research applications include probing its interaction with cellular signaling pathways, its role as a modulator of enzymatic activity, or its effects on oxidative stress responses in in vitro models. The presence of the butyrolactone (furan-2(3H)-one) ring is a key pharmacophore in many bioactive natural products, suggesting potential for influencing various biological targets. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62333-08-8

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

(3R,4R)-4-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)9-20-19(15-38-30(20)34)8-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1

InChI Key

PYLYQTVVQXPBIJ-OUZJQUPYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC(=C(C=C5)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lappaol A; 

Origin of Product

United States

Preparation Methods

Larock-Type Coupling for Benzofuran Core Construction

The Larock indole synthesis, adapted for benzofurans, enables the construction of the dihydrobenzofuran framework. As demonstrated by Saeed Abaee et al., o-iodophenol derivatives (1a , b ) react with 3-silyl-1-arylpropinones (2 ) under palladium catalysis to yield 2-silylbenzo[b]furans (3a , b ) in 59–69% yields (Scheme 1). Subsequent desilylation with TBAF or AlCl3 generates hydroxylated intermediates (4a , b ), which are critical for introducing the hydroxymethyl group at C–3.

Table 1: Larock Coupling Outcomes for Benzofuran Synthesis

Starting Material Product Yield (%) Conditions
o-Iodophenol (1a ) 3a 59 Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C
o-Iodophenol (1b ) 3b 69 Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C

Functionalization of Benzofuran Rings

Bromodesilylation of 3a and 3b with NBS or Br₂ produces 2-bromobenzofurans (5a , b ), which undergo palladium-mediated cross-coupling (e.g., Suzuki or Stille) to install aryl groups. For the target molecule, coupling with 4-hydroxy-3-methoxyphenylboronic acid introduces the desired side chains. Methoxy groups are installed via nucleophilic substitution using methyl iodide under basic conditions (K₂CO₃, DMF).

Construction of the Furan-2(3H)-one Linker

Aldol Condensation and Ozonolysis

Patent US4294767A outlines a method for synthesizing furanones via aldol condensation between dihydrofuranones and aldehydes, followed by ozonolysis and reduction. For the target compound, 2,5-dimethyl-dihydro-3(2H)-furanone reacts with benzaldehyde derivatives under basic conditions to form exocyclic alkenes. Ozonolysis in methanol generates hydroperoxy intermediates, which are reduced with NaHSO₃ to yield hemiacetals. Acidic reflux (HCl, N₂ atmosphere) induces cyclization to the furan-2(3H)-one.

Key Reaction Conditions:

  • Aldol Condensation: KOH/MeOH, 10–30°C, 1 h.
  • Ozonolysis: O₃/MeOH, −15°C, followed by NaHSO₃ reduction.
  • Cyclization: HCl/EtOAc, reflux, 4 h.

Convergent Assembly of the Target Molecule

Coupling Benzofuran Subunits to the Furanone Linker

The final assembly involves connecting the functionalized benzofuran subunits to the furanone core. Mitsunobu coupling or Ullmann-type reactions are viable for forming C–O bonds between hydroxymethyl groups and the furanone oxygen. Alternatively, nucleophilic substitution at activated positions (e.g., brominated furanone) may be employed.

Example Protocol:

  • Activation of Furanone: Treat furan-2(3H)-one with PBr₃ to brominate the α-position.
  • Nucleophilic Substitution: React bromofuranone with hydroxymethylbenzofuran subunits under basic conditions (K₂CO₃, DMF, 60°C).
  • Deprotection: Remove acetyl or silyl protecting groups with TBAF or HCl/MeOH.

Challenges and Optimization Strategies

Regioselectivity in Benzofuran Functionalization

Competing bromination at C–4 versus C–2 of benzofurans necessitates careful optimization. As reported in PMC10537293, pre-protection of C–4 with acetyl groups (3c ) ensures selective bromination at C–2 (69% yield for 5b ).

Stereochemical Control

The stereochemistry of the hydroxymethyl group at C–3 is critical. Chiral auxiliaries or asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) may be employed during intermediate synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

Step Method Yield (%) Time (h)
Benzofuran synthesis Larock coupling 59–69 24
Furanone synthesis Aldol-ozonolysis 70–80 48
Final coupling Mitsunobu 45–55 12

Chemical Reactions Analysis

Types of Reactions: 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one, which are studied for their enhanced biological activities .

Scientific Research Applications

Hepatoprotective Properties

The compound is recognized for its hepatoprotective effects, particularly in the treatment of liver diseases such as hepatitis and cirrhosis. Studies have demonstrated that it can mitigate liver damage caused by toxins and drugs, enhancing liver regeneration and function .

Antineoplastic Activity

Research indicates that the compound possesses antineoplastic properties, making it a candidate for cancer treatment. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Effects

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. By scavenging free radicals and enhancing the body’s antioxidant defenses, it plays a role in preventing cellular damage .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects, which are beneficial in treating conditions characterized by chronic inflammation. It has been found to reduce the levels of pro-inflammatory cytokines and inhibit inflammatory pathways .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, the compound is also explored in cosmetic formulations aimed at skin protection and rejuvenation. It can help in reducing skin irritation and promoting overall skin health .

Activity TypeDescriptionReferences
HepatoprotectiveProtects against liver damage from toxins and drugs
AntineoplasticInhibits tumor growth and induces apoptosis
AntioxidantScavenges free radicals and enhances antioxidant defenses
Anti-inflammatoryReduces pro-inflammatory cytokines
CosmeticUsed in formulations for skin protection

Case Study 1: Hepatoprotective Effects

A clinical trial involving patients with chronic hepatitis demonstrated that administration of the compound led to significant improvements in liver function tests compared to a placebo group. Patients reported reduced symptoms associated with liver dysfunction, supporting its use as a therapeutic agent for liver diseases.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis through activation of caspase pathways. Further animal studies confirmed its efficacy in reducing tumor size without significant toxicity.

Case Study 3: Cosmetic Formulations

A formulation containing the compound was tested on volunteers with sensitive skin conditions. Results indicated a marked reduction in skin irritation and improved hydration levels, showcasing its potential in cosmetic applications.

Mechanism of Action

4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Compound III (2-Propenoic Acid Derivative)

  • Structure: 3-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]-2-propenoic acid.
  • Key Differences: Replaces the furanone ring with a propenoic acid group, altering polarity and hydrogen-bonding capacity.
  • Source : Isolated from Platycerium wallichii, alongside Lappaol A .
  • Bioactivity : Demonstrates moderate antioxidant activity, though less potent than this compound due to reduced aromatic substitution .

(2S,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(E)-3-hydroxy-1-propenyl]-3-hydroxymethyl-7-methoxybenzo[b]furan

  • Structure: Features a propenyl side chain instead of the furanone ring, enhancing hydrophobicity.

8-O-4′ Neolignans

  • Structure: Characterized by an 8-O-4′ ether linkage between phenylpropanoid units, differing from this compound’s benzofuran-furanone fusion.
  • Stereochemical Analysis: Relative configurations (erythro vs. threo) are determined via $ ^1\text{H NMR} $ coupling constants ($ J = 2.7–8.6 \, \text{Hz} $) and NOE spectroscopy .
  • Bioactivity: Known for anti-inflammatory effects, but lack the furanone moiety critical for this compound’s redox activity .

Molecular and Functional Group Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights References
This compound 624.69 (avg. mass) 2× 4-hydroxy-3-methoxyphenyl, furanone Antioxidant, anti-inflammatory
Compound III 454.48 Propenoic acid, benzofuran, hydroxymethyl Moderate antioxidant
(2S,3R)-Propenyl Derivative 432.45 Propenyl, hydroxymethyl, methoxy Antifungal
8-O-4′ Neolignans ~400–500 8-O-4′ ether linkage, methoxy, hydroxyl Anti-inflammatory

Biological Activity

The compound 4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups, including hydroxyl and methoxy groups, which are known to influence its biological activity. Its structure can be represented as follows:

C25H28O10\text{C}_{25}\text{H}_{28}\text{O}_{10}

This molecular formula indicates a significant number of hydroxyl groups that could contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit strong antioxidant properties. The presence of methoxy and hydroxyl groups is often correlated with enhanced radical scavenging ability. For instance, research shows that benzofuran derivatives can significantly reduce oxidative stress in cellular models, suggesting a protective effect against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

Emerging evidence points to the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study highlighted its effectiveness in reducing cell viability in breast cancer cells by promoting cell cycle arrest .

Study Cell Line Effect Mechanism
Study 1Breast CancerInduces apoptosisCaspase activation
Study 2Colon CancerReduces viabilityCell cycle arrest
Study 3Lung CancerInhibits migrationInhibition of MMPs

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, reducing inflammation and promoting apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study conducted on human endothelial cells demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its utility as a dietary antioxidant.
  • Clinical Relevance in Cancer Therapy :
    • A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy, leading to improved patient outcomes and reduced side effects.

Q & A

How can the stereochemical configuration of the compound be experimentally determined?

Answer:
The stereochemistry of this compound, particularly the configurations at the dihydrofuran and benzofuran moieties, can be resolved using X-ray crystallography combined with NMR-based NOE (Nuclear Overhauser Effect) analysis . For example, derivatives of dihydrofuran-2(3H)-one with similar substitution patterns have been structurally confirmed via single-crystal X-ray diffraction to assign absolute configurations (e.g., (3R,4R) and (3S,4R) stereocenters) . Advanced 2D NMR techniques, such as 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC, are critical for correlating proton-proton spatial relationships and verifying substituent orientations .

What synthetic strategies are effective for constructing the dihydrofuran-2(3H)-one core?

Answer:
Two methodologies are prominent:

  • Chemoenzymatic synthesis : Enzymatic resolution using lipases or esterases can achieve asymmetric induction in dihydrofuranone intermediates. For example, kinetic resolution of racemic precursors with Candida antarctica lipase B has been used to isolate enantiopure intermediates .
  • Multicomponent reactions : Arylglyoxals and Meldrum’s acid can be employed in tandem with indole derivatives to assemble functionalized furan-2(5H)-ones, as demonstrated in the synthesis of structurally related compounds .

How can researchers validate the purity and identity of the compound during isolation?

Answer:

  • High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are essential for confirming molecular formulas and detecting impurities .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended for resolving enantiomeric excess in stereochemically complex samples .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify residual solvents or polymorphic forms that may affect bioactivity data .

What computational tools are suitable for modeling the compound’s reactivity and interactions?

Answer:

  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on the compound’s stereochemistry .
  • Solubility prediction : Tools like ACD/Percepta can estimate log P and aqueous solubility using fragment-based algorithms, critical for pharmacokinetic studies .

How should discrepancies in reported bioactivity data be addressed?

Answer:
Contradictions often arise from:

  • Purity variations : Validate sample purity (>95%) via HPLC and quantify trace impurities (e.g., residual catalysts) using inductively coupled plasma mass spectrometry (ICP-MS) .
  • Stereochemical inconsistencies : Ensure stereochemical assignments are confirmed via X-ray or NOESY, as bioactivity can vary drastically between enantiomers .
  • Assay standardization : Use cell lines with validated expression levels (e.g., HEK293 for receptor studies) and include positive controls (e.g., podophyllotoxin derivatives for cytotoxicity comparisons) .

What analytical techniques are recommended for studying degradation products under varying conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to simulate long-term storage .
  • LC-MS/MS : Monitor degradation products in real-time, focusing on hydrolytic cleavage of methoxy or hydroxymethyl groups .
  • EPR spectroscopy : Detect free radical intermediates formed during photodegradation .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Answer:

  • Prodrug derivatization : Introduce acetyl or glycosyl groups to hydroxyl functionalities to enhance solubility and bioavailability .
  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to improve circulation time and target specificity .
  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated oxidation hotspots .

What strategies mitigate challenges in scaling up asymmetric synthesis?

Answer:

  • Continuous-flow chemistry : Optimize reaction parameters (residence time, temperature) to maintain enantioselectivity during scale-up .
  • Catalyst immobilization : Heterogenize chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) on silica supports for recyclability .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stereochemistry .

How does the compound’s stereochemistry influence its biological activity?

Answer:

  • Enantiomer-specific activity : For example, (3R,4R)-configured analogs of dihydrofuran-2(3H)-one derivatives exhibit higher cytotoxicity against cancer cell lines than their (3S,4S) counterparts due to improved target binding .
  • Conformational rigidity : The dihydrofuran ring’s puckering mode (envelope vs. half-chair) modulates interactions with hydrophobic binding pockets in enzymes .

What in silico methods predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts gastrointestinal absorption, blood-brain barrier permeability, and P-glycoprotein substrate likelihood using topological polar surface area (TPSA) and log P .
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) via machine learning models trained on structural alerts .
  • Molecular dynamics (MD) simulations : Assess binding stability with serum albumin to predict plasma protein binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lappaol A
Reactant of Route 2
Lappaol A

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